molecular formula C15H13F4NO B14070684 (2-Fluoro-4'-(trifluoromethoxy)biphenyl-3-yl)-dimethylamine

(2-Fluoro-4'-(trifluoromethoxy)biphenyl-3-yl)-dimethylamine

Cat. No.: B14070684
M. Wt: 299.26 g/mol
InChI Key: WKEAPWDBONGJNK-UHFFFAOYSA-N
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Description

(2-Fluoro-4’-(trifluoromethoxy)biphenyl-3-yl)-dimethylamine is a complex organic compound that features a biphenyl core substituted with fluorine and trifluoromethoxy groups, along with a dimethylamine functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Fluoro-4’-(trifluoromethoxy)biphenyl-3-yl)-dimethylamine typically involves multiple steps, starting from commercially available precursors. One common approach is the Suzuki-Miyaura cross-coupling reaction, which involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst and a base. The reaction is typically carried out in an organic solvent such as dioxane or tetrahydrofuran under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

(2-Fluoro-4’-(trifluoromethoxy)biphenyl-3-yl)-dimethylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorine-substituted positions, using reagents such as sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted biphenyl derivatives.

Scientific Research Applications

(2-Fluoro-4’-(trifluoromethoxy)biphenyl-3-yl)-dimethylamine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Materials Science: The compound is explored for its potential use in organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics.

    Chemical Biology: It serves as a probe in studying biological pathways and interactions due to its unique structural features.

Mechanism of Action

The mechanism of action of (2-Fluoro-4’-(trifluoromethoxy)biphenyl-3-yl)-dimethylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine and trifluoromethoxy groups enhance the compound’s lipophilicity and binding affinity, allowing it to effectively modulate biological pathways. The dimethylamine group can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

  • (2-Fluoro-4’-(trifluoromethoxy)biphenyl-3-yl)-methylamine
  • (2-Fluoro-4’-(trifluoromethoxy)biphenyl-3-yl)-ethylamine
  • (2-Fluoro-4’-(trifluoromethoxy)biphenyl-3-yl)-propylamine

Uniqueness

(2-Fluoro-4’-(trifluoromethoxy)biphenyl-3-yl)-dimethylamine is unique due to the presence of both fluorine and trifluoromethoxy groups, which significantly influence its chemical reactivity and biological activity. The dimethylamine group further distinguishes it from similar compounds by providing additional sites for interaction and modification.

Properties

Molecular Formula

C15H13F4NO

Molecular Weight

299.26 g/mol

IUPAC Name

2-fluoro-N,N-dimethyl-3-[4-(trifluoromethoxy)phenyl]aniline

InChI

InChI=1S/C15H13F4NO/c1-20(2)13-5-3-4-12(14(13)16)10-6-8-11(9-7-10)21-15(17,18)19/h3-9H,1-2H3

InChI Key

WKEAPWDBONGJNK-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=CC(=C1F)C2=CC=C(C=C2)OC(F)(F)F

Origin of Product

United States

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